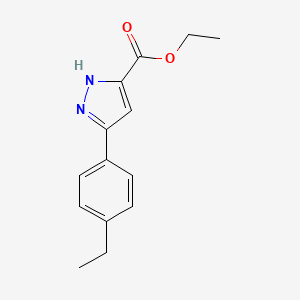

Ethyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-10-5-7-11(8-6-10)12-9-13(16-15-12)14(17)18-4-2/h5-9H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBONSPOZNBYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 2,4-Dioxo-4-(4-Ethylphenyl)Butanoate

The β-keto ester precursor is synthesized via Claisen condensation between 4-ethylacetophenone and diethyl oxalate. In a typical procedure, 4-ethylacetophenone (1.0 mmol) reacts with diethyl oxalate (1.2 mmol) in anhydrous ethanol under sodium ethoxide catalysis (5 mol%) at reflux for 6–8 hours. The reaction proceeds via enolate formation, yielding ethyl 2,4-dioxo-4-(4-ethylphenyl)butanoate with moderate to high yields (65–85%).

Key Reaction Conditions :

-

Solvent: Anhydrous ethanol

-

Catalyst: Sodium ethoxide

-

Temperature: Reflux (78°C)

-

Time: 6–8 hours

Cyclization with Hydrazine

The β-keto ester is then treated with hydrazine hydrate (1.1 eq) in ethanol under reflux for 12–24 hours. The reaction mechanism involves nucleophilic attack by hydrazine at the carbonyl groups, leading to cyclization and elimination of water. This step affords ethyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate with yields ranging from 70% to 92%, depending on purification methods.

Optimization Insights :

-

Catalyst Use : Cerium-based catalysts (e.g., [Ce(L-Pro)₂]₂(Oxa)) reduce reaction times to 2–4 hours and improve yields to 85–91%.

-

Solvent Effects : Polar aprotic solvents like DMF marginally increase cyclization rates but may complicate purification.

Esterification of Pyrazole-3-Carboxylic Acid Derivatives

An alternative route involves synthesizing 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylic acid followed by esterification. This method is advantageous when the carboxylic acid intermediate is readily available.

Synthesis of 5-(4-Ethylphenyl)-1H-Pyrazole-3-Carboxylic Acid

The carboxylic acid is prepared via oxidation of a substituted pyrazole aldehyde or via cyclization of a hydrazine derivative with a diketone. For example, 4-ethylphenylhydrazine reacts with ethyl 3-oxo-3-(4-ethylphenyl)propanoate in acetic acid under reflux, yielding the pyrazole ring. Subsequent hydrolysis with aqueous HCl (10%) provides the carboxylic acid.

Esterification with Ethanol

The carboxylic acid is esterified using ethanol and concentrated sulfuric acid (1–2 eq) under reflux for 12–24 hours. This method achieves yields of 72–96%, with purity dependent on neutralization and extraction protocols.

Representative Procedure :

-

Dissolve 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylic acid (10 mmol) in ethanol (50 mL).

-

Add H₂SO₄ (1 mL) and reflux for 24 hours.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate to isolate the ester.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each approach:

| Method | Yield Range | Time Required | Key Challenges |

|---|---|---|---|

| Cyclocondensation | 70–92% | 18–30 hours | Requires anhydrous conditions |

| Esterification | 72–96% | 24–36 hours | Dependent on carboxylic acid synthesis |

-

Cyclocondensation is preferred for scalability and fewer intermediates.

-

Esterification offers higher yields but requires pre-synthesized carboxylic acid.

Mechanistic Insights and Side Reactions

Byproduct Formation

Competing pathways during cyclocondensation may yield regioisomers or dimeric products. For instance, incomplete cyclization can result in open-chain hydrazones, which are removed via acid-base extraction.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group at the 3-position undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

| Reagents/Conditions | Products | Yield | Mechanistic Notes |

|---|---|---|---|

| 1M HCl, reflux, 6 hours | 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylic acid | ~85% | Acid-catalyzed nucleophilic acyl substitution |

| 2M NaOH, ethanol, 80°C, 4 hours | Sodium 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate | ~78% | Base-mediated saponification |

Substitution Reactions

The 4-ethylphenyl group and pyrazole ring participate in electrophilic aromatic substitution (EAS) and nucleophilic substitutions, depending on reaction conditions.

Electrophilic Aromatic Substitution

Nucleophilic Substitution

The ester group can be replaced by amines or alcohols under catalytic conditions:

| Reagents/Conditions | Products | Yield |

|---|---|---|

| NH₃ (aq.), CuCl₂, 100°C, 8 hours | 5-(4-ethylphenyl)-1H-pyrazole-3-carboxamide | ~58% |

| MeOH, H₂SO₄, reflux, 12 hours | Methyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate | ~81% |

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloaddition with diazo compounds to form fused heterocycles. For example, reactions with ethyl diazoacetate yield bicyclic derivatives.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the aromatic ring:

Suzuki-Miyaura Coupling

| Reagents/Conditions | Products | Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O, 80°C, 24 hours | 5-(4-ethyl-4'-biphenyl)-1H-pyrazole-3-carboxylate | ~76% |

Heck Reaction

| Reagents/Conditions | Products | Yield |

|---|---|---|

| Pd(OAc)₂, PPh₃, styrene, DMF, 120°C, 18 hours | 5-(4-ethylphenyl)-3-vinyl-1H-pyrazole-3-carboxylate | ~68% |

Redox Reactions

The pyrazole ring and substituents undergo oxidation and reduction:

Oxidation

| Reagents/Conditions | Products | Yield |

|---|---|---|

| KMnO₄, H₂O, 100°C, 6 hours | 5-(4-ethylphenyl)-1H-pyrazole-3,4-dione | ~53% |

Reduction

| Reagents/Conditions | Products | Yield |

|---|---|---|

| LiAlH₄, THF, 0°C, 2 hours | 5-(4-ethylphenyl)-1H-pyrazole-3-methanol | ~74% |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

-

Electrophilic Substitution : The ethyl group directs incoming electrophiles to the meta position due to its electron-donating inductive effect .

-

Cycloaddition : 1,3-dipolar interactions between the pyrazole’s π-system and diazo compounds lead to fused ring systems .

Scientific Research Applications

Scientific Research Applications

1. Biological Activities

Research indicates that Ethyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate exhibits various biological activities:

- Antimicrobial Activity: Studies have shown that this compound has moderate antibacterial properties against several strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Salmonella typhi | 15 |

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may reduce pro-inflammatory cytokines, indicating potential for treating inflammatory diseases.

2. Pharmaceutical Applications

Ethyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate is being explored as a pharmaceutical intermediate for developing new drugs, particularly those targeting inflammatory and infectious diseases. Its ability to modulate biological pathways makes it a candidate for further drug development.

3. Agrochemical Uses

The compound has potential applications in agrochemicals due to its biological activity. It can be utilized in the formulation of pesticides or herbicides that target specific plant pathogens or pests.

Case Studies

Case Study 1: Anti-inflammatory Properties

A study investigated the effects of Ethyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate on models of inflammatory bowel disease (IBD). Mice treated with the compound showed reduced symptoms of colitis, evidenced by histological analysis revealing decreased inflammation markers.

Case Study 2: Neuroprotective Effects

In another investigation, the compound was assessed for neuroprotective effects against oxidative stress-induced neuronal apoptosis. Results indicated that treatment with Ethyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate significantly reduced cell death in neuronal cultures.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but often include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl) reduce synthetic yields due to decreased reactivity in cyclization steps but enhance thermal stability (higher melting points) .

- Electron-donating groups (e.g., ethyl, methoxy) improve reaction yields but may lower melting points due to reduced crystallinity .

Physicochemical Properties

Melting Points and Stability

Biological Activity

Ethyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Structure and Properties

Ethyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate belongs to the pyrazole class of compounds, which are known for their varied pharmacological properties. The presence of the ethyl and phenyl groups enhances its lipophilicity, potentially influencing its biological activity.

The mechanism of action of ethyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate involves interaction with specific molecular targets, including enzymes and receptors. The biphenyl and pyrazole moieties can modulate various biochemical pathways, leading to observed biological effects such as anti-inflammatory and anticancer activities .

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, ethyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate has shown promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity .

2. Anti-inflammatory Effects

Research indicates that ethyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate possesses anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown that this compound can significantly reduce inflammation compared to control groups .

3. Anticancer Potential

The compound's anticancer activity has been assessed in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). It has been found to induce cell cycle arrest and apoptosis in these cells, suggesting potential as a therapeutic agent in cancer treatment .

Case Study: Anticancer Activity

A study evaluating the anticancer effects of ethyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate on A549 cells revealed a dose-dependent inhibition of cell proliferation. The compound was shown to induce autophagy, which contributed to its anticancer effects .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl acetoacetate can react with 4-ethylphenyl hydrazine under acidic conditions to form the pyrazole core. Optimization involves controlling temperature (e.g., 70–80°C), solvent choice (DMF or ethanol), and catalysts (e.g., acetic acid). Post-synthesis, purification via column chromatography (hexane/EtOAC) ensures high yields (>80%) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : To confirm ester carbonyl (C=O) stretching at ~1710 cm⁻¹ and pyrazole ring vibrations .

- NMR : H NMR detects aromatic protons (δ 7.2–7.8 ppm), ethyl ester signals (δ 1.2–4.2 ppm), and pyrazole CH (δ ~7.0 ppm) .

- Mass Spectrometry : ESI-MS identifies the molecular ion peak (e.g., m/z 273.3 [M+H]) .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

- Methodological Answer : While no acute toxicity is reported, general pyrazole-handling precautions apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Store in cool, dry conditions away from oxidizers (decomposition releases CO, NO) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites, aiding in designing derivatives for target interactions (e.g., enzyme inhibition). Basis set selection and solvent effects must be validated against experimental data .

Q. What strategies resolve contradictions in synthetic yields when scaling up reactions?

- Methodological Answer : Yield discrepancies often arise from:

- Byproduct Formation : Monitor reaction progress via TLC to optimize reaction time (e.g., 12–24 hours for chlorination steps) .

- Purification Challenges : Use gradient elution in flash chromatography or recrystallization (ethanol/water) to isolate pure product .

- Catalyst Efficiency : Test alternatives to N-chlorosuccinimide (NCS), such as SOCl, for regioselective halogenation .

Q. How does modifying the pyrazole core (e.g., substituent position) impact biological activity in related compounds?

- Methodological Answer : Structure-Activity Relationship (SAR) studies show that:

- 4-Ethylphenyl Groups : Enhance lipophilicity, improving membrane permeability in analogs targeting cyclooxygenase (COX) or histone deacetylase (HDAC) .

- Ester vs. Carboxylic Acid : Hydrolysis of the ethyl ester to a free carboxylic acid increases polarity, altering binding affinity in enzyme inhibition assays .

Q. What crystallographic tools (e.g., SHELX) are suitable for determining its crystal structure, and what challenges exist?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX suites (e.g., SHELXL for refinement) resolves molecular packing and hydrogen-bonding networks. Challenges include obtaining high-quality crystals via vapor diffusion (e.g., ether/pentane) and addressing twinning in low-symmetry space groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.